Unique Role as the Direct Synthetic Precursor to the Clinical-Stage PFKFB3 Inhibitor PFK-158
7-(Trifluoromethyl)quinolin-2-OL serves as the essential and direct synthetic precursor for PFK-158 ((E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one), a first-in-class, clinical-stage PFKFB3 inhibitor currently in Phase I trials for advanced solid malignancies [1]. The 7-CF3-quinolin-2-ol core is irreplaceable in this scaffold; the 7-CF3 group is structurally embedded in the final drug molecule, and substitution with 7-Cl, 7-Br, or relocation of the -CF3 to the 6- or 8-position yields inactive or significantly less potent PFKFB3 inhibitors [2]. PFK-158 demonstrates nanomolar potency against recombinant PFKFB3 and causes approximately 80% tumor growth inhibition in multiple preclinical mouse models . Procurement of this specific intermediate is therefore non-negotiable for research groups developing PFKFB3-targeted therapies or studying glycolysis inhibition in cancer.
| Evidence Dimension | Synthetic accessibility of clinical-stage PFKFB3 inhibitor |
|---|---|
| Target Compound Data | Direct precursor to PFK-158; enables synthesis of a clinical-stage (Phase I) nanomolar PFKFB3 inhibitor with ~80% tumor growth inhibition in mouse models. |
| Comparator Or Baseline | 6-(Trifluoromethyl)quinolin-2-ol (CAS 835903-14-5) or 7-chloroquinolin-2-ol (CAS 22614-72-8): Neither has been reported as a precursor to a clinical-stage PFKFB3 inhibitor with comparable potency. |
| Quantified Difference | Enables clinical candidate vs. no reported clinical candidate derived from comparator scaffolds. |
| Conditions | PFK-158 synthesis via condensation of 7-(trifluoromethyl)quinolin-2-ol-derived aldehyde with 4-acetylpyridine; PFKFB3 enzymatic assay and xenograft tumor models. |
Why This Matters
For oncology-focused medicinal chemistry groups, the ability to generate a clinical-stage lead molecule from this specific building block creates an insurmountable barrier to substitution with other trifluoromethylquinoline isomers.
- [1] Clem BF, O'Neal J, Tapolsky G, et al. Targeting 6-phosphofructo-2-kinase (PFKFB3) as a therapeutic strategy against cancer. Mol Cancer Ther. 2013;12(8):1461-1470. (PFK-158 clinical development context). See also: Clem B, Telang S, Clem A, et al. Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth. Mol Cancer Ther. 2008;7(1):110-120. View Source
- [2] Patent: PFKFB3 inhibitor and methods of use as an anti-cancer therapeutic. US Patent US9133162B2. Available at: https://patents.google.com/patent/US9133162B2 View Source
